molecular formula C24H18ClFN4O2 B12055833 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide CAS No. 477734-43-3

2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide

Cat. No.: B12055833
CAS No.: 477734-43-3
M. Wt: 448.9 g/mol
InChI Key: CDAHKTZILWFLNI-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of acetohydrazides featuring a pyrazole core substituted with aryl groups. Its structure includes a 2-chlorophenoxy moiety, a hydrazide linker, and a 3-(4-fluorophenyl)-1-phenylpyrazole group.

Properties

CAS No.

477734-43-3

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C24H18ClFN4O2/c25-21-8-4-5-9-22(21)32-16-23(31)28-27-14-18-15-30(20-6-2-1-3-7-20)29-24(18)17-10-12-19(26)13-11-17/h1-15H,16H2,(H,28,31)/b27-14+

InChI Key

CDAHKTZILWFLNI-MZJWZYIUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=N/NC(=O)COC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=NNC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the hydrazide: The initial step involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide.

    Condensation reaction: The hydrazide is then reacted with 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under reflux conditions in the presence of a suitable solvent, such as ethanol, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited IC50_{50} values indicating effective inhibition of cell proliferation.
  • HepG2 (liver cancer) : Demonstrated promising results in reducing cell viability.

A case study highlighted the synthesis of related pyrazole derivatives that showed enhanced anticancer activity due to the presence of electron-withdrawing groups like fluorine and chlorine, which increase the compound's reactivity and bioavailability .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The structure of 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide suggests it may act similarly by modulating COX activity .

Antimicrobial Activity

Research indicates that compounds with similar structural features possess antimicrobial properties. The presence of the chlorophenoxy group is significant in enhancing the antimicrobial efficacy against various pathogens. Studies have shown that certain hydrazide derivatives exhibit broad-spectrum activity against bacteria and fungi, suggesting potential applications in treating infectious diseases .

Neuroprotective Effects

Emerging evidence suggests that pyrazole-based compounds may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert effects on neuronal health, potentially leading to therapeutic strategies for conditions like Alzheimer's disease .

Table: Synthesis Steps Overview

StepReaction TypeKey Reagents
1Formation of PyrazolePhenyl hydrazone + Carbonyl compound
2CondensationPyrazole derivative + Chlorophenoxy acetic acid
3PurificationRecrystallization/Chromatography

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-N’-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The aryl substituents on the pyrazole ring significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Average Mass (g/mol) ChemSpider ID/Reference
2-(2-Chlorophenoxy)-N′-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide 4-OCH₃ C₂₅H₂₁ClN₄O₃ 460.918 7926258
2-(2-Chlorophenoxy)-N′-((3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide 4-CH₃ C₂₅H₂₁ClN₄O₂ 452.920 SALOR-INT L241644-1EA
Target Compound (4-fluorophenyl analog) 4-F C₂₄H₁₈ClFN₄O₂* 464.880†

*Estimated formula based on substituent replacement (F replaces OCH₃/CH₃). †Calculated monoisotopic mass.

Key Observations :

  • Electron-withdrawing vs. donating groups : The 4-fluorophenyl group (moderately electron-withdrawing) may enhance metabolic stability compared to 4-methoxy (strongly electron-donating) or 4-methyl (weakly donating) substituents .

Comparison with Triazole-Based Acetohydrazides

Compounds with triazole cores (e.g., 1,2,4-triazole-3-thiol derivatives) exhibit distinct properties:

Compound Name Core Structure Key Functional Groups ChemSpider ID/Reference
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-phenoxyphenyl)methylene]acetohydrazide 1,2,4-Triazole Sulfanyl, phenoxy MFCD02077447
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide 1,2,4-Triazole Sulfanyl, hydroxyl MFCD02075536

Key Differences :

  • Heterocyclic core : Pyrazole-based compounds (target) may exhibit greater π-π stacking interactions than triazole derivatives, affecting binding affinity in biological systems .
  • Sulfur inclusion : Triazole-thiol/sulfanyl analogs show enhanced solubility in polar solvents due to hydrogen bonding .

Halogen-Substituted Analogs in Insecticide Derivatives

highlights chlorine-substituted pyrazole acetamides as intermediates in insecticide synthesis (e.g., Fipronil derivatives) . While the target compound features fluorine, chlorine analogs are known for:

  • Stronger electronegativity : Chlorine may increase oxidative stability but reduce biodegradability compared to fluorine.
  • Biological activity : Chlorine-substituted pyrazoles often show higher insecticidal activity, but fluorine could reduce mammalian toxicity .

Hydrazide Derivatives with Aromatic Aldehydes

and describe hydrazides reacting with aldehydes to form Schiff bases, which are critical in drug design . For example:

  • (E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide () forms a stable Schiff base with a pyridinyl group, enhancing metal-chelating properties .
  • The target compound’s fluorophenyl group may similarly stabilize Schiff base formation, though its electron-withdrawing nature could alter reactivity compared to chlorine or methoxy groups .

Structural and Analytical Considerations

  • Synthetic routes : Analogous compounds are synthesized via condensation of acetohydrazides with substituted aldehydes, a method applicable to the target compound .

Biological Activity

The compound 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological activities, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H18ClFN4O2C_{24}H_{18}ClFN_4O_2, with a molecular weight of approximately 448.87 g/mol. The structure includes a chlorophenoxy group and a pyrazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that compounds containing the pyrazole ring often exhibit significant antitumor properties. A study by Amer et al. highlighted that derivatives of pyrazole demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-431 (epidermoid carcinoma) . The specific compound under discussion has shown promising results in inhibiting tumor growth in vitro.

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazideMCF-70.08
Pyrazole Derivative AA-4310.05
Pyrazole Derivative BMCF-70.07

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Inflammation is mediated by various biochemical pathways, including the cyclooxygenase (COX) pathway. Pyrazole derivatives have been reported to inhibit COX enzymes, thereby reducing inflammatory responses .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundMechanism of ActionIC50 (nM)Reference
Compound CCOX Inhibition3.8
Compound DCOX Inhibition1.2

The biological activity of 2-(2-Chlorophenoxy)-N'-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)acetohydrazide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Evidence suggests that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate ROS levels, which play a critical role in cell signaling and apoptosis.

Case Studies

A notable case study involved the administration of this compound in vitro against human cancer cell lines, demonstrating significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents . Another study focused on its anti-inflammatory effects in animal models, showing reduced edema and inflammatory markers post-treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.